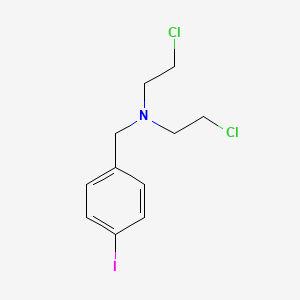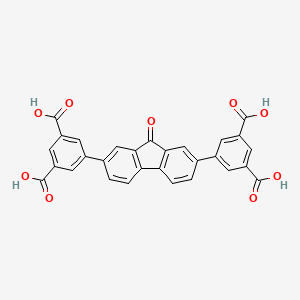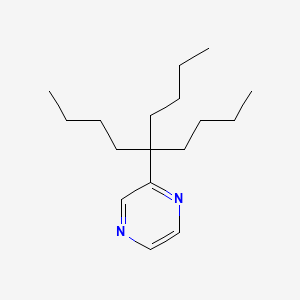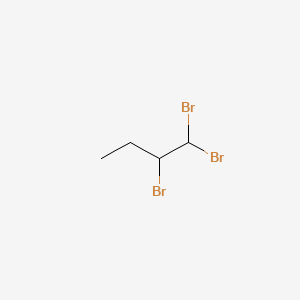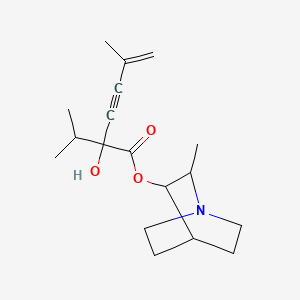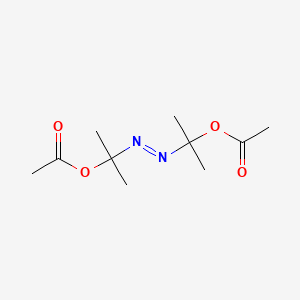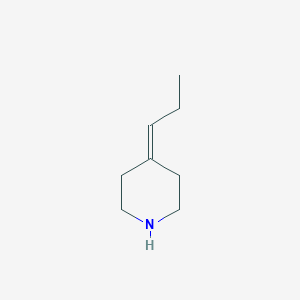
4-Propylidenepiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propylidenepiperidine is a heterocyclic organic compound that belongs to the piperidine family Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylidenepiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine with propylidene derivatives in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and subjected to optimized conditions for maximum yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4-Propylidenepiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding N-oxide derivative.
Reduction: Reduction reactions can lead to the formation of saturated piperidine derivatives.
Substitution: The propylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully saturated piperidine compounds.
科学的研究の応用
4-Propylidenepiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.
特性
| 372196-37-7 | |
分子式 |
C8H15N |
分子量 |
125.21 g/mol |
IUPAC名 |
4-propylidenepiperidine |
InChI |
InChI=1S/C8H15N/c1-2-3-8-4-6-9-7-5-8/h3,9H,2,4-7H2,1H3 |
InChIキー |
PXPZKELQDWNHDW-UHFFFAOYSA-N |
正規SMILES |
CCC=C1CCNCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



